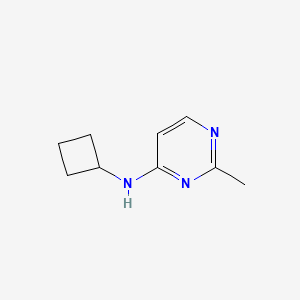

N-cyclobutyl-2-methylpyrimidin-4-amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-cyclobutyl-2-methylpyrimidin-4-amine is a compound that contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 . The compound also has a cyclobutyl group attached to the nitrogen atom at position 1 and a methyl group attached to the carbon atom at position 2 of the pyrimidine ring .

Molecular Structure Analysis

The molecular structure of N-cyclobutyl-2-methylpyrimidin-4-amine can be analyzed using various tools such as MolView and ChemSpider . These tools allow for the visualization of the 3D structure of the molecule, providing insights into its geometry and the arrangement of its atoms .科学研究应用

Antitubercular Activity

N-cyclobutyl-2-methylpyrimidin-4-amine has shown promise as an antitubercular agent. In a study exploring derivatives of 7H-pyrrolo[2,3-d]pyrimidine, this compound exhibited in vitro activity against the green fluorescent protein (GFP) reporter strain of Mycobacterium tuberculosis (Mtb). Notably, the derivative N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine demonstrated a minimum inhibitory concentration (MIC) of 0.488 µM, making it a potent candidate. Importantly, it was non-cytotoxic to the Vero cell line, suggesting potential safety for further development .

Antibacterial and Antifungal Properties

Compounds containing the pyrrolo[2,3-d]pyrimidine moiety have broad biological applications. N-cyclobutyl-2-methylpyrimidin-4-amine may exhibit antibacterial and antifungal activities, making it relevant for combating infectious diseases .

Adenosine Receptor Modulation

The pyrrolo[2,3-d]pyrimidine scaffold has been explored as an adenosine A1 and A3 receptor modulator. These receptors play crucial roles in various physiological processes, including neurotransmission and immune responses. N-cyclobutyl-2-methylpyrimidin-4-amine could potentially influence these pathways .

Protein-Kinase B (Akt) Inhibition

Akt, also known as protein-kinase B, is involved in cell survival, growth, and metabolism. Compounds like N-cyclobutyl-2-methylpyrimidin-4-amine might act as Akt inhibitors, impacting cancer cell proliferation and survival .

Anti-Inflammatory Effects

Pyrrolo[2,3-d]pyrimidine derivatives have been investigated for their anti-inflammatory properties. N-cyclobutyl-2-methylpyrimidin-4-amine could potentially modulate inflammatory pathways, making it relevant for conditions associated with inflammation .

Anti-Cancer Potential

The pyrrolo[2,3-d]pyrimidine scaffold has shown anti-cancer activity. While further studies are needed, N-cyclobutyl-2-methylpyrimidin-4-amine might contribute to cancer therapy by targeting specific pathways or cellular processes .

Jesumoroti, O. J., Beteck, R. M., Jordaan, A., Warner, D. F., & Legoabe, L. J. (2023). Exploration of 4-aminopyrrolo[2,3-d]pyrimidine as antitubercular agents. Molecular Diversity, 27(3), 753–765. DOI: 10.1007/s11030-022-10453-1

作用机制

Target of Action

N-cyclobutyl-2-methylpyrimidin-4-amine is a derivative of 2-aminopyrimidine . The primary targets of 2-aminopyrimidine derivatives are organisms causing sleeping sickness, such as Trypanosoma brucei rhodesiense, and malaria, such as Plasmodium falciparum NF54 . These organisms are responsible for major tropical diseases affecting billions of people worldwide .

Mode of Action

It’s known that 2-aminopyrimidine derivatives interact with their targets, leading to antitrypanosomal and antiplasmodial activities . The structural modifications of these compounds, including the substitutions of their amino group and phenyl ring, influence these activities .

Biochemical Pathways

It’s known that 2-aminopyrimidine derivatives can affect various biochemical pathways in the targeted organisms, leading to their antitrypanosomal and antiplasmodial activities .

Result of Action

The result of the action of N-cyclobutyl-2-methylpyrimidin-4-amine is the inhibition of the growth of the targeted organisms, leading to its antitrypanosomal and antiplasmodial activities . Some of the 2-aminopyrimidine derivatives have shown quite good antitrypanosomal activity, and others have shown excellent antiplasmodial activity .

属性

IUPAC Name |

N-cyclobutyl-2-methylpyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3/c1-7-10-6-5-9(11-7)12-8-3-2-4-8/h5-6,8H,2-4H2,1H3,(H,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBIPDPTZHSWDJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)NC2CCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclobutyl-2-methylpyrimidin-4-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[cyclohexyl(methyl)amino]pyrazine-2-carbonitrile](/img/structure/B6497762.png)

![2-{6-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-[3-(propan-2-yloxy)propyl]acetamide](/img/structure/B6497768.png)

![2-{6-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B6497776.png)

![N-[(2-chlorophenyl)methyl]-2-{6-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamide](/img/structure/B6497780.png)

![2-{6-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B6497788.png)

![N-(4-methyl-1,3-thiazol-2-yl)-2-{6-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamide](/img/structure/B6497799.png)

![2-{6-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-(1,2-oxazol-3-yl)acetamide](/img/structure/B6497806.png)

![2-{7-ethyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-(1,2-oxazol-3-yl)acetamide](/img/structure/B6497819.png)

![2-{7-ethyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B6497825.png)

![2-{7-ethyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-[(pyridin-4-yl)methyl]acetamide](/img/structure/B6497827.png)

![2-methyl-N-[(oxan-3-yl)methyl]pyrimidin-4-amine](/img/structure/B6497837.png)

![N-(cyclopropylmethyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B6497844.png)

![ethyl 1-{2-[5-oxo-7-(propan-2-yl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl]acetyl}piperidine-4-carboxylate](/img/structure/B6497872.png)